1-Benzyl-3-phenylthiourea
Overview
Description
1-Benzyl-3-phenylthiourea is a thiourea derivative . It can be used as a sensing material for the detection of nerve agents and related stimulants .
Synthesis Analysis
1-Benzyl-3-phenylthiourea is synthesized and characterized by means of vibrational spectroscopy (IR and Raman), multinuclear NMR (1H and 13C), and elemental analysis .Molecular Structure Analysis
The geometrical parameters of this compound obtained from XRD studies were compared with the calculated values [B3LYP/6-311++G (d,p)] showing a good agreement . As determined by XRD analysis performed previously, the title compound exhibits the U-shape conformation with the CO and CS double bonds in anticlinal geometry .Chemical Reactions Analysis
The thiourea derivative ligand acts as a dianion ligand bonded through both S and N atoms in a chelating mode or as a mono-anion ligand coordinated through a sulfur atom with Pt(II) ion .Physical And Chemical Properties Analysis
1-Benzyl-3-phenylthiourea has a molecular formula of C14H14N2S, an average mass of 242.339 Da, and a monoisotopic mass of 242.087769 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 377.7±35.0 °C at 760 mmHg, and a flash point of 182.3±25.9 °C .Scientific Research Applications
Application 1: Anti-Cancer Activity
- Scientific Field : Oncology .
- Summary of the Application : 1-Benzyl-3-phenylthiourea is used in the synthesis of platinum (II) complexes, which have been studied for their anti-cancer activity .
- Methods of Application or Experimental Procedures : The reaction between [PtCl2(PPh3)2] with 1-benzyl-3-phenylthiourea (H2BPT) in a basic medium (CHCl3/EtOH) created new coordinated square planner Pt(II) complexes . These complexes were fully characterized by analytical and spectroscopic techniques .
- Results or Outcomes : The study indicated that IC50 values for MCF-7 cells were 10.96–78.90 µM .
Application 2: Structural, Vibrational and Electronic Characterization
- Scientific Field : Physical Chemistry .
- Summary of the Application : 1-Benzyl-3-phenylthiourea is synthesized and characterized by means of vibrational spectroscopy (IR and Raman), multinuclear NMR (1H and 13C), and elemental analysis .
- Methods of Application or Experimental Procedures : The geometrical parameters of this compound obtained from XRD studies were compared with the calculated values [B3LYP/6-311++G(d,p)] .
- Results or Outcomes : The title compound exhibits the U-shape conformation with the C=O and C=S double bonds in anticlinal geometry .
Application 3: Sensing Material for Detection of Nerve Agents
- Scientific Field : Chemical Sensing .
- Summary of the Application : 1-Benzyl-3-Phenylthiourea can be used as a sensing material for the detection of nerve agents and related stimulants .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Application 4: Synthesis of Platinum (II) Complexes
- Scientific Field : Inorganic Chemistry .
- Summary of the Application : 1-Benzyl-3-phenylthiourea is used in the synthesis of platinum (II) complexes .
- Methods of Application or Experimental Procedures : The reaction between [PtCl2(PPh3)2] with 1-benzyl-3-phenylthiourea (H2BPT) in a basic medium (CHCl3/EtOH) created new coordinated square planner Pt(II) complexes .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Future Directions
properties
IUPAC Name |
1-benzyl-3-phenylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S/c17-14(16-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCBDDGSOXJEFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349913 | |
Record name | 1-Benzyl-3-phenyl-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-phenylthiourea | |
CAS RN |
726-25-0 | |
Record name | 1-Benzyl-3-phenylthiourea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25017 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Benzyl-3-phenyl-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70349913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BENZYL-3-PHENYL-2-THIOUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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